(3-Isothiocyanatobut-1-en-1-yl)benzene
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Overview
Description
(3-Isothiocyanatobut-1-en-1-yl)benzene is an organic compound that features both an isothiocyanate group and a benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isothiocyanatobut-1-en-1-yl)benzene typically involves the reaction of a suitable precursor with a reagent that introduces the isothiocyanate group. One common method is the reaction of an allyl halide with potassium thiocyanate in the presence of a base, followed by a subsequent reaction with a benzene derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Isothiocyanatobut-1-en-1-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can yield amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Isothiocyanatobut-1-en-1-yl)benzene involves its interaction with biological molecules. The isothiocyanate group can react with nucleophiles such as amino groups in proteins, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function.
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: Similar structure but lacks the butenyl group.
Allyl isothiocyanate: Similar structure but lacks the benzene ring.
Benzyl isothiocyanate: Similar structure but has a different alkyl chain.
Uniqueness
(3-Isothiocyanatobut-1-en-1-yl)benzene is unique due to the presence of both an isothiocyanate group and a conjugated butenyl group attached to a benzene ring
Properties
CAS No. |
919474-67-2 |
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Molecular Formula |
C11H11NS |
Molecular Weight |
189.28 g/mol |
IUPAC Name |
3-isothiocyanatobut-1-enylbenzene |
InChI |
InChI=1S/C11H11NS/c1-10(12-9-13)7-8-11-5-3-2-4-6-11/h2-8,10H,1H3 |
InChI Key |
HYQSIRSSJAPMDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)N=C=S |
Origin of Product |
United States |
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